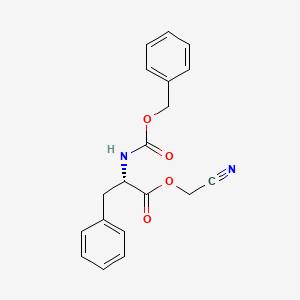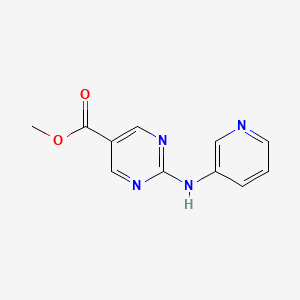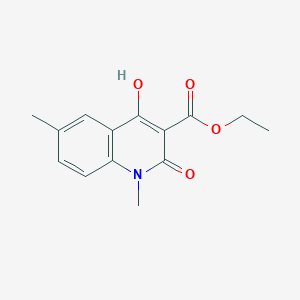
2-(1-cyclopentenyl)propanedioic acid diethyl ester
Vue d'ensemble
Description
2-(1-cyclopentenyl)propanedioic acid diethyl ester is an organic compound with the chemical formula C12H18O4. It is a diethyl ester of cyclopentenylmalonic acid and is known for its unique structure, which includes a cyclopentene ring fused to a malonate ester. This compound is a colorless liquid with low volatility and is soluble in organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(1-cyclopentenyl)propanedioic acid diethyl ester can be synthesized through the alkylation of diethyl malonate with 3-chlorocyclopentene. The reaction involves the use of absolute ethanol and freshly cut sodium as a base. The process is carried out in a three-necked round-bottomed flask fitted with a stirrer, dropping funnel, and reflux condenser. The reaction mixture is then distilled under reduced pressure to obtain the pure product .
Industrial Production Methods
In industrial settings, the synthesis of diethyl cyclopentenylmalonate follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to maintain a gentle reflux and efficient separation of the product from impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-cyclopentenyl)propanedioic acid diethyl ester undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the methylene group between the ester functionalities.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding malonic acid derivative.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form cyclopentenylacetic acid.
Common Reagents and Conditions
Alkylation: Sodium ethoxide or sodium hydride as bases.
Hydrolysis: Aqueous acid or base.
Decarboxylation: Heat and sometimes a catalyst.
Major Products
Alkylation: Substituted diethyl cyclopentenylmalonates.
Hydrolysis: Cyclopentenylmalonic acid.
Decarboxylation: Cyclopentenylacetic acid.
Applications De Recherche Scientifique
2-(1-cyclopentenyl)propanedioic acid diethyl ester is used in various scientific research applications:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Pharmaceuticals: In the development of drugs and active pharmaceutical ingredients.
Materials Science: As a precursor for the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of diethyl cyclopentenylmalonate involves its reactivity at the methylene group between the ester functionalities. This reactivity is due to the electron-withdrawing effects of the ester groups, which make the methylene hydrogen atoms more acidic. This allows for various nucleophilic substitutions and other reactions to occur at this position .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester without the cyclopentene ring.
Dimethyl malonate: Similar structure but with methyl esters instead of ethyl.
Cyclopentylmalonic acid: Lacks the ester groups and is more acidic.
Uniqueness
2-(1-cyclopentenyl)propanedioic acid diethyl ester is unique due to its fused cyclopentene ring, which imparts different reactivity and properties compared to simpler malonates. This makes it valuable in the synthesis of compounds with specific ring structures and functionalities .
Propriétés
Formule moléculaire |
C12H18O4 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
diethyl 2-(cyclopenten-1-yl)propanedioate |
InChI |
InChI=1S/C12H18O4/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-9/h7,10H,3-6,8H2,1-2H3 |
Clé InChI |
ONYFNAVOZKNDCE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CCCC1)C(=O)OCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethyl)benzoyl]piperidin-4-ol](/img/structure/B8522553.png)

![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid](/img/structure/B8522558.png)

![1-Azabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B8522572.png)
![10-Bromo-6-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B8522578.png)

![3'-(1,3-Thiazol-2-yl)-2'H-spiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxazolidin]-2'-one](/img/structure/B8522587.png)
![8-bromo-1-(oxan-4-yl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B8522588.png)




